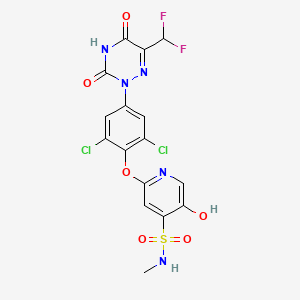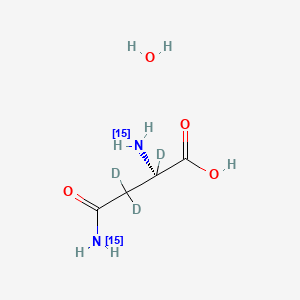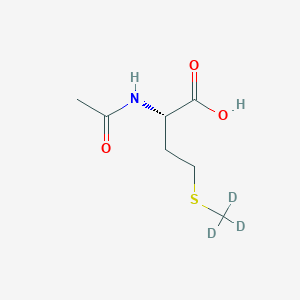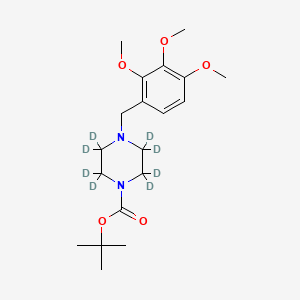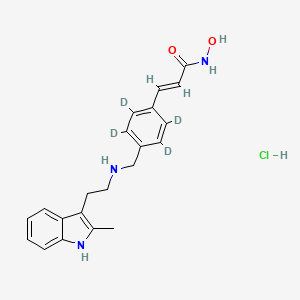
Panobinostat-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panobinostat-d4 (hydrochloride) is a deuterated form of panobinostat, a potent histone deacetylase inhibitor. It is primarily used as an internal standard for the quantification of panobinostat in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Panobinostat itself is a pan-inhibitor of histone deacetylases, which plays a crucial role in regulating gene expression and maintaining chromatin structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of panobinostat-d4 (hydrochloride) involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .
Industrial Production Methods
The industrial production of panobinostat-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of safer raw materials and reaction conditions to ensure the safety and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Panobinostat-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Panobinostat-d4 (hydrochloride) has a wide range of scientific research applications, including:
Wirkmechanismus
Panobinostat-d4 (hydrochloride) exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histones. This inhibition leads to an increase in acetylation, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The molecular targets include class I, II, and IV histone deacetylases, and the pathways involved are related to gene expression and protein metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to panobinostat-d4 (hydrochloride) include other histone deacetylase inhibitors such as:
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases.
Belinostat: A hydroxamic acid-based histone deacetylase inhibitor.
Uniqueness
Panobinostat-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications .
Eigenschaften
Molekularformel |
C21H24ClN3O2 |
|---|---|
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
(E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D; |
InChI-Schlüssel |
UPWMDRRETYJAKD-XYPHOAQUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


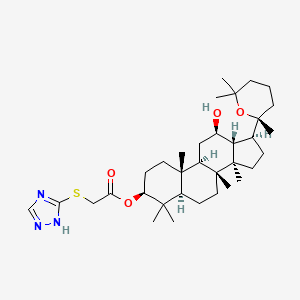

![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)
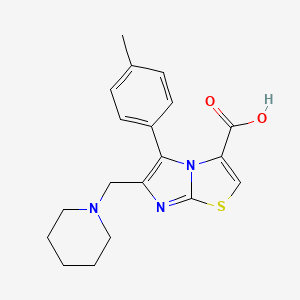
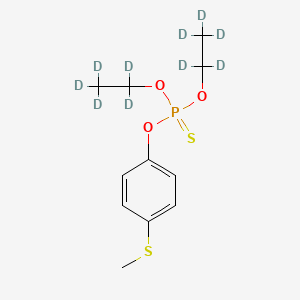
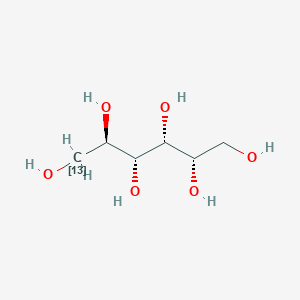
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
